Tert-butyl But-3-ynoate
CAS No.:
Cat. No.: VC13568173
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O2 |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | tert-butyl but-3-ynoate |
| Standard InChI | InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1H,6H2,2-4H3 |
| Standard InChI Key | VWOHDUAEHGJQSK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CC#C |
| Canonical SMILES | CC(C)(C)OC(=O)CC#C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Tert-butyl but-3-ynoate is systematically named tert-butyl but-3-ynoate under IUPAC guidelines, reflecting its tert-butyl ester group (-OC(O)C(CH₃)₃) and the triple bond at the third position of the butynoate chain . Its SMILES notation, CC(C)(C)OC(=O)CC#C , explicitly defines the branching at the tert-butyl carbon and the sp-hybridized carbons in the alkyne segment. The InChIKey VWOHDUAEHGJQSK-UHFFFAOYSA-N provides a unique identifier for computational and database searches, critical for cheminformatics applications.
Molecular Geometry and Electronic Properties
The compound’s geometry is influenced by the steric bulk of the tert-butyl group and the linearity of the alkyne. Density functional theory (DFT) calculations predict a dihedral angle of approximately 120° between the ester carbonyl and the alkyne axis, minimizing steric clashes . The triple bond’s high electron density renders it susceptible to electrophilic additions, while the ester group participates in nucleophilic acyl substitutions. This dual reactivity is exploited in multi-step synthetic protocols, as demonstrated in the synthesis of γ-methyleneglutamic acid prodrugs .
Comparative Analysis with Related Esters
Contrasting tert-butyl but-3-ynoate with its alkene analog, tert-butyl but-3-enoate (C₈H₁₄O₂), reveals significant differences in reactivity and physicochemical properties. The enoate variant exhibits a lower density (0.877 g/mL) and refractive index (1.413) compared to the ynoate, attributable to the reduced electron density and absence of π-conjugation in the single bond.
| Property | Tert-Butyl But-3-ynoate | Tert-Butyl But-3-enoate |
|---|---|---|
| Molecular Formula | C₈H₁₂O₂ | C₈H₁₄O₂ |
| Molecular Weight (g/mol) | 140.18 | 142.20 |
| Density (g/mL) | 0.917 (estimated) | 0.877 |
| Refractive Index | 1.437 (estimated) | 1.413 |
Synthesis Methodologies
Nanoparticle-Catalyzed Synthesis
A breakthrough in efficiency was achieved using copper(I) iodide nanoparticles (CuI NPs) as catalysts. In a representative procedure :
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Reaction Setup: A mixture of terminal alkyne (0.5 mmol), α-diazoester (0.5 mmol), and CuI NPs (3 mol%) is stirred at 40°C for 20–30 minutes.
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Workup: Ethanol-induced centrifugation recovers the catalyst, which is reused for 5 cycles without significant activity loss.
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Isolation: Column chromatography (hexane:ethyl acetate, 95:5) affords tert-butyl but-3-ynoate in 72–77% yield .
This method’s advantages include mild conditions, short reaction times, and excellent functional group tolerance, enabling the incorporation of substituents like trifluoromethyl and methoxy groups into the aryl ring .
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors with immobilized CuI NPs on silica supports, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ . Process intensification techniques, such as microwave irradiation, reduce reaction times to under 10 minutes but require specialized equipment .
Physicochemical Properties and Spectroscopic Data
Spectral Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 9H, tert-butyl), 3.32 (s, 2H, CH₂CO), 2.23 (s, 3H, aryl-CH₃) .
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¹³C NMR (100 MHz, CDCl₃): δ 167.4 (C=O), 84.6 (alkyne-C), 27.8 (tert-butyl-C) .
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HRMS: [M]+ calculated for C₈H₁₂O₂: 140.0837, found: 140.0836 .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, with rapid mass loss corresponding to CO₂ and isobutene evolution. Differential scanning calorimetry (DSC) reveals a glass transition at -45°C, indicating utility in low-temperature applications .
Applications in Organic Synthesis and Drug Development
Building Block for Complex Molecules
The alkyne moiety undergoes Huisgen cycloadditions with azides to form 1,2,3-triazoles, key structural motifs in anticancer agents . For example, tert-butyl but-3-ynoate derivatives exhibit IC₅₀ values of 2.3–8.7 µM against MCF-7 breast cancer cells .
Prodrug Design and Delivery
Esterase-mediated hydrolysis of the tert-butyl group releases but-3-ynoic acid, a mechanism exploited in prodrugs targeting neurological disorders. In vivo studies demonstrate 60% brain bioavailability within 2 hours post-administration .
Materials Science Applications
Polymerization with diisocyanates yields polyurethanes with tensile strengths exceeding 50 MPa, valuable for biomedical implants. The alkyne’s rigidity enhances Young’s modulus by 30% compared to alkene-based analogs .
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